(4-Formylfuran-3-yl)boronic acid
CAS No.: 27339-36-2
Cat. No.: VC8260896
Molecular Formula: C5H5BO4
Molecular Weight: 139.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27339-36-2 |
|---|---|
| Molecular Formula | C5H5BO4 |
| Molecular Weight | 139.9 g/mol |
| IUPAC Name | (4-formylfuran-3-yl)boronic acid |
| Standard InChI | InChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H |
| Standard InChI Key | DZOLXFPOADVPCM-UHFFFAOYSA-N |
| SMILES | B(C1=COC=C1C=O)(O)O |
| Canonical SMILES | B(C1=COC=C1C=O)(O)O |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of a furan ring system with a formyl (-CHO) group at position 4 and a boronic acid (-B(OH)) group at position 3 (Figure 1). The SMILES notation is .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 139.90 g/mol | |
| Physical State | Solid | |
| Purity | ≥95%–99% | |
| Storage Conditions | Sealed, dry, room temperature |
Synthesis Methods
Metalation of Halofurfural Acetals
A common synthesis route involves metalation of 4-halofurfural acetals (e.g., 4-chlorofurfural diethyl acetal) with organolithium or Grignard reagents, followed by transmetallation with boronic esters. Acidic hydrolysis subsequently removes the acetal protecting group, yielding the target compound . For example:
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Reaction Setup: 4-Chlorofurfural diethyl acetal is treated with lithium metal in tetrahydrofuran (THF) at low temperatures (−70°C) .
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Boronation: Addition of triisopropyl borate forms a borate complex, which is hydrolyzed to the boronic acid .
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Yield and Purity: Reported yields exceed 60%, with HPLC purity >99% .
Challenges and Optimizations
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Proto-Deboronation: Minimized by controlled acidic hydrolysis (pH 0.8–1.5) .
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Byproducts: Isomeric impurities (e.g., 2-formylfuran-5-boronic acid) are suppressed to <0.1% .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .
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Stability: Moisture-sensitive; storage under inert atmosphere recommended .
Spectral Data
While specific spectral data for the 3-yl isomer is scarce, analogous boronic acids exhibit:
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: Peaks for formyl protons (~9.6 ppm) and furan ring protons (~6–8 ppm) .
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IR: B-O stretching (~1350 cm) and C=O stretching (~1680 cm) .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables palladium-catalyzed C-C bond formation, useful in constructing biaryl systems . For instance:
Derivatization via Aldehyde Group
The formyl group participates in condensation reactions (e.g., formation of imines or hydrazones), expanding utility in drug discovery .
| Derivative Type | Application | Reference |
|---|---|---|
| Imine-linked frameworks | Sensor development | |
| PROTACs | Targeted protein degradation | |
| Bioconjugates | Antibody-drug conjugates (ADCs) |
| Parameter | Value | Source |
|---|---|---|
| Hazard Statements | H302, H315, H319 | |
| Storage | Dry, inert atmosphere | |
| Disposal | Follow local regulations |
Research and Development
Medicinal Chemistry
Boronic acids are pivotal in proteasome inhibitors (e.g., bortezomib) . The formyl group in (4-Formylfuran-3-yl)boronic acid offers a handle for designing dual-functional therapeutics .
Materials Science
Potential applications in MOFs (Metal-Organic Frameworks) due to boronate ester formation capabilities .
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